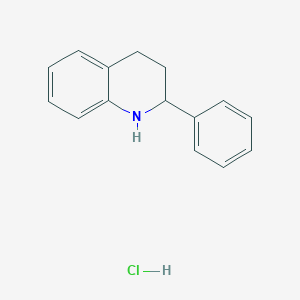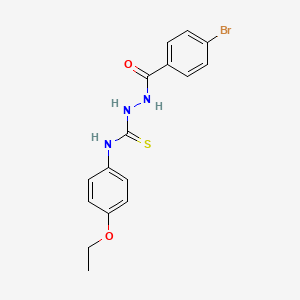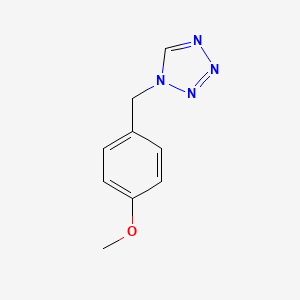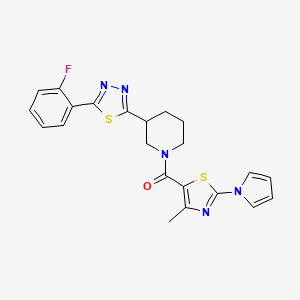![molecular formula C24H24N4O4 B3006602 N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923106-85-8](/img/structure/B3006602.png)
N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
X-ray Powder Diffraction Data
The compound is integral in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for related compounds are reported, indicating its importance in structural analysis and synthesis processes (Wang et al., 2017).
Heterocyclic Compounds Synthesis
It serves as a precursor in synthesizing various heterocyclic compounds. Novel oxadiazole heterocyclic compounds containing pyranopyridine moieties were synthesized, potentially enhancing hypertensive activity (Kumar & Mashelker, 2007).
Tautomerism Studies
The compound is used in studying tautomerism in related pyrazolo[3,4-b]pyridines. NMR and X-ray diffraction studies revealed insights into tautomeric structures in solution and crystalline states (Quiroga et al., 1999).
Pyrazolo[4,3-b] Pyridine Derivatives
Its derivatives are crucial in thermal analysis and device fabrication. Pyrazolo[4,3-b] pyridine derivatives have shown stability at high temperatures and potential in semiconductor applications (El-Menyawy et al., 2019).
Cytotoxicity Studies
Related pyrazolo and pyrimidine derivatives synthesized from this compound have been evaluated for their cytotoxic activity, particularly against Ehrlich Ascites Carcinoma cells, indicating potential in cancer research (Hassan et al., 2014).
Heterobicycles Synthesis
It is used in synthesizing novel fused heterobicycles, exploring chemical diversity and potential biological activities (Karthikeyan et al., 2014).
Synthesis and Structure
The compound's structure and synthesis method are pivotal in developing novel heterocyclic compounds with different potential applications, including pharmaceuticals (Koshetova et al., 2022).
Fungicidal Activity
Pyrazolo[1,5-a]pyrimidine derivatives of this compound have shown significant fungicidal activity, indicating their potential in agricultural applications (Huppatz, 1985).
Medicinal Chemistry
Derivatives of the compound are synthesized and evaluated for their potential as Mycobacterium tuberculosis inhibitors, highlighting its significance in medicinal chemistry and drug discovery (Samala et al., 2013).
Cross-Coupling Reactions
It is used in cross-coupling reactions to synthesize condensed pyrazoles, demonstrating its versatility in organic synthesis (Arbačiauskienė et al., 2011).
Anticancer and Anti-Inflammatory Agents
Novel pyrazolopyrimidines derivatives synthesized from this compound are evaluated for anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications (Rahmouni et al., 2016).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-3-32-19-11-9-17(10-12-19)25-23(29)20-15-27(13-14-31-2)16-21-22(20)26-28(24(21)30)18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETYIYVLIRKQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B3006524.png)

![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3006527.png)
![3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B3006528.png)
![1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B3006529.png)

![1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3006534.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B3006538.png)


![N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B3006542.png)
